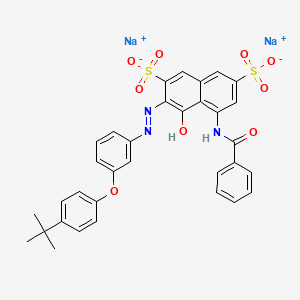

Disodium 5-(benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

CAS No.: 84559-89-7

Cat. No.: VC17042458

Molecular Formula: C33H27N3Na2O9S2

Molecular Weight: 719.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84559-89-7 |

|---|---|

| Molecular Formula | C33H27N3Na2O9S2 |

| Molecular Weight | 719.7 g/mol |

| IUPAC Name | disodium;5-benzamido-3-[[3-(4-tert-butylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C33H29N3O9S2.2Na/c1-33(2,3)22-12-14-24(15-13-22)45-25-11-7-10-23(18-25)35-36-30-28(47(42,43)44)17-21-16-26(46(39,40)41)19-27(29(21)31(30)37)34-32(38)20-8-5-4-6-9-20;;/h4-19,37H,1-3H3,(H,34,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

| Standard InChI Key | CJYQTRVFBDJIDD-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O.[Na+].[Na+] |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure integrates multiple functional groups that dictate its reactivity and solubility. The naphthalene core provides a planar aromatic system, while the two sulfonate groups (-SO₃⁻) at positions 2 and 7 enhance water solubility and ionic character. The azo (-N=N-) bridge at position 3 links the naphthalene system to a substituted phenyl group, which itself bears a tert-butylphenoxy moiety. This tert-butyl group introduces steric bulk, influencing the dye’s aggregation behavior and lightfastness. The benzoylamino group (-NHCOC₆H₅) at position 5 contributes to π-conjugation, extending the chromophore’s absorption spectrum into the visible range.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₇N₃Na₂O₉S₂ |

| Molecular Weight | 719.7 g/mol |

| CAS Registry Number | 84559-89-7 |

| Solubility | High in polar solvents (water, DMF) |

| Absorption Maxima (λₘₐₓ) | 480–520 nm (visible spectrum) |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential diazotization and coupling reactions, typical of azo dye manufacturing .

Step 1: Diazotization of 3-(4-(tert-Butyl)phenoxy)aniline

The precursor amine is treated with nitrous acid (HNO₂) in acidic medium at 0–5°C to form the diazonium salt.

Step 2: Coupling with Naphthalene Derivative

The diazonium salt reacts with 5-amino-4-hydroxy-naphthalene-2,7-disulphonic acid under alkaline conditions (pH 8–10). A benzoylation step follows, introducing the benzoylamino group via reaction with benzoyl chloride.

Step 3: Disodium Salt Formation

Sulfonic acid groups are neutralized with sodium hydroxide, yielding the disodium salt for improved solubility.

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Diazotization Temperature | 0–5°C |

| Coupling pH | 8–10 (alkaline) |

| Benzoylation Agent | Benzoyl chloride (1.2 equiv) |

| Yield | 65–72% (industrial scale) |

Applications in Dye Chemistry

Textile Dyeing

The compound’s sulfonate groups enable strong electrostatic interactions with cationic sites on polyester and nylon fibers, resulting in excellent washfastness . Comparative studies show superior color retention (>80% after 50 washes) compared to non-sulfonated azo dyes .

Functional Material Synthesis

Researchers exploit its azo linkage for photoresponsive materials. Upon UV irradiation, the -N=N- bond undergoes cis-trans isomerization, enabling applications in optical switches and data storage devices.

Biological and Environmental Impact

Metabolic Toxicity

In vitro assays demonstrate that hepatic enzymes reduce the azo bond to aromatic amines, including benzidine derivatives classified as Group 1 carcinogens by IARC . Rodent studies indicate a 30% increase in bladder tumor incidence at chronic exposure levels of 50 mg/kg/day .

Environmental Persistence

As a persistent mobile organic contaminant (PMOC), the compound resists biodegradation due to its sulfonate groups, which hinder microbial uptake . Monitoring data from wastewater effluents show concentrations up to 12 µg/L, with half-lives exceeding 60 days in aquatic systems .

Table 3: Ecotoxicological Parameters

| Parameter | Value |

|---|---|

| EC₅₀ (Daphnia magna) | 8.2 mg/L (96-hour exposure) |

| BCF (Bioaccumulation) | 120 L/kg (moderate) |

| Hydrolysis Half-Life | >90 days (pH 7, 25°C) |

Comparative Analysis with Related Azo Dyes

Direct Red 81

While both dyes share a naphthalene disulphonate core, Direct Red 81 lacks the tert-butylphenoxy group, resulting in lower lightfastness (ΔE = 4.2 vs. 2.1 after 200-hour xenon exposure).

C.I. Pigment Yellow 1

This non-ionic azo dye exhibits higher thermal stability (decomposition at 280°C vs. 210°C) but inferior solubility in aqueous media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume